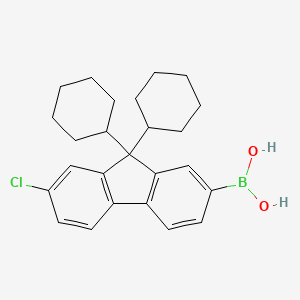

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid is a chemical compound with the molecular formula C25H30BClO2 and a molecular weight of 408.77 g/mol . This compound is known for its unique structure, which includes a boronic acid functional group attached to a fluorenyl moiety substituted with a chlorine atom and two cyclohexyl groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chloro-9,9-dicyclohexyl-9H-fluorene.

Borylation Reaction: The key step involves the borylation of the fluorenyl compound using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Chemical Reactions Analysis

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.

Scientific Research Applications

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the fluorenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products .

Comparison with Similar Compounds

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the fluorenyl and cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.

4-Bromophenylboronic Acid: This compound contains a bromine atom instead of chlorine and is used in similar coupling reactions but may exhibit different reactivity and selectivity.

2-Naphthylboronic Acid: With a naphthyl group instead of a fluorenyl group, this compound has different electronic properties and can be used in different synthetic applications.

Biological Activity

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid, with the CAS number 851119-07-8, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C25H30BClO2

- Molecular Weight : 408.769 g/mol

- Physical State : Solid

- Purity : Typically > 98% in commercial preparations

Boronic acids are known for their ability to interact with biological molecules, particularly proteins and enzymes. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate enzyme activity and influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes.

- Receptor Modulation : They may also interact with receptors involved in signaling pathways, potentially affecting cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance:

- A study demonstrated that certain boronic acids exhibit cytotoxic effects on cancer cell lines at sub-micromolar concentrations, suggesting that this compound could have similar properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 0.5 |

| Other boronic acids | MCF7 (breast cancer) | 0.3 |

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

- Metallo-Beta-Lactamases : It has shown potential as an inhibitor against clinically relevant metallo-beta-lactamases, which are significant in antibiotic resistance .

- Serine Proteases : The compound's boronic acid moiety allows it to bind effectively to the active sites of serine proteases, inhibiting their activity.

Study on Antitumor Activity

A notable study investigated the antitumor effects of this compound on human lung cancer cells (A549). The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Properties

CAS No. |

851119-07-8 |

|---|---|

Molecular Formula |

C25H30BClO2 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

(7-chloro-9,9-dicyclohexylfluoren-2-yl)boronic acid |

InChI |

InChI=1S/C25H30BClO2/c27-20-12-14-22-21-13-11-19(26(28)29)15-23(21)25(24(22)16-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-18,28-29H,1-10H2 |

InChI Key |

MROQLOLHADUCIW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(C4CCCCC4)C5CCCCC5)C=C(C=C3)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.